

structural analysis of different iron(III) hydroxide phases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(III) hydroxide*

Cat. No.: *B7824273*

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of **Iron(III) Hydroxide** Phases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characteristics, synthesis, and analysis of various **iron(III) hydroxide** phases. **Iron(III) hydroxides** are of significant interest in various scientific fields, including pharmaceuticals, due to their role in iron metabolism, as precursors for magnetic nanoparticles, and as adsorbents. Understanding the distinct structural properties of each phase is crucial for controlling their functionality and application.

Overview of Iron(III) Hydroxide Phases

Iron(III) hydroxide exists in several crystalline and amorphous forms. The most common phases are the polymorphs of iron(III) oxyhydroxide (FeOOH), along with the amorphous ferrihydrite and the rarer bernalite, Fe(OH)_3 . The crystalline polymorphs are designated by Greek letters:

- α -FeOOH (Goethite): The most stable and common iron(III) oxyhydroxide, found in soils and as a weathering product.
- β -FeOOH (Akaganeite): Characterized by a tunnel structure that accommodates chloride ions, often formed in chloride-rich environments.

- γ -FeOOH (Lepidocrocite): A less common polymorph, often found in association with goethite.
- δ -FeOOH (Feroxyhyte): A magnetically ordered phase that is thermodynamically unstable and can transform into more stable phases.
- Ferrihydrite: A poorly crystalline, hydrated iron(III) oxyhydroxide with a high surface area. It is often a precursor to more crystalline phases.
- Bernalite: A rare **iron(III) hydroxide** mineral with the formula Fe(OH)_3 .

The color of these phases can range from yellow to dark brown and black, depending on the degree of hydration, particle size and shape, and crystal structure.[\[1\]](#)

Structural Data of Iron(III) Hydroxide Phases

The structural properties of the different **iron(III) hydroxide** phases are summarized in the tables below. This data is essential for phase identification and for understanding the physicochemical properties of these materials.

Crystallographic Data

Phase	Formula	Crystal System	Space Group	Lattice Parameters (Å)
Goethite (α -FeOOH)	α -FeOOH	Orthorhombic	Pnma	$a = 9.95, b = 3.01, c = 4.62$ ^[2]
Akaganeite (β -FeOOH)	FeO(OH,Cl)	Monoclinic	I2/m	$a = 10.600, b = 3.0339, c = 10.513, \beta = 90.24^\circ$
Lepidocrocite (γ -FeOOH)	γ -FeOOH	Orthorhombic	Cmcm	$a = 3.88, b = 12.54, c = 3.07$ ^[3]
Feroxyhyte (δ -FeOOH)	δ -FeOOH	Hexagonal	P-3m1	$a = 2.95, c = 4.56$
Ferrihydrite	$(\text{Fe}^{3+})_2\text{O}_3 \cdot 0.5\text{H}_2\text{O}$	Hexagonal	P6 ₃ mc	$a = 5.958, c = 8.965$ ^[4]
Bernalite	Fe(OH) ₃	Orthorhombic	Immm	$a = 7.544, b = 7.560, c = 7.558$

Bond Lengths and Angles

The coordination environment of the iron atoms is a key structural feature. In most of these phases, Fe(III) is octahedrally coordinated by oxygen and hydroxide ions.

Phase	Fe-O Bond Lengths (Å)	O-Fe-O Bond Angles (°)
Goethite (α -FeOOH)	1.97 - 2.11[5]	The FeO_6 octahedra are distorted.[6]
Akaganeite (β -FeOOH)	Two distinct Fe sites: Fe1-O (1.944–1.985), Fe1-OH (2.054–2.130); Fe2-O and Fe2-OH have similar ranges. [7]	The $\text{FeO}_3(\text{OH})_3$ octahedra are significantly twisted, with angles ranging from 153° to 166°.[8][9]
Lepidocrocite (γ -FeOOH)	Average Fe-O distance in octahedra is 2.022.[10][11]	The Fe-O bonds have directions that differ by 5° to 20° from regular tetrahedral directions.[12]
Feroxyhyte (δ -FeOOH)	The local structure is considered close to that of hematite.[13]	Data not readily available.
Ferrihydrite	Fe-O distance of Fe^{3+} in octahedral coordination is approximately 1.98.	Data not readily available due to poor crystallinity.
Bernalite	Data not readily available.	Data not readily available.

Experimental Protocols

Synthesis of Iron(III) Hydroxide Phases

3.1.1. Synthesis of Goethite (α -FeOOH)

This protocol is adapted from a microwave-assisted synthesis method.

- Dissolve 4.04 g of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ in 100 mL of distilled water with vigorous stirring.
- Adjust the pH of the solution to 12 using a 1 M NaOH solution.
- Continue stirring the mixture for 30 minutes.

- Transfer the suspension to a microwave reactor and heat at 100°C for 10 minutes to obtain rod-like nanoparticles.

3.1.2. Synthesis of Akaganeite (β -FeOOH)

This protocol follows a sol-gel technique.

- Prepare a 1.8 M $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution in water, ensuring complete dissolution by sonication and stirring.
- Separately, prepare a 5 M NaOH solution in water.
- Slowly add the NaOH solution to the iron chloride solution with continuous stirring at 1500 rpm for 15-20 minutes.
- The resulting thick, brown mixture is then aged to form akaganeite nanorods.[14]

3.1.3. Synthesis of Lepidocrocite (γ -FeOOH)

This protocol involves the oxidation of a Fe(II) solution.

- Prepare a 0.2 M Fe(II) solution from FeCl_2 in 300 mL of water.
- Titrate the solution to a pH of 6.7–6.9 with 1 M NaOH at room temperature.
- Oxidize the suspension by vigorous stirring and gentle purging with air for approximately 90 minutes.[15]
- The resulting precipitate is washed and dried.

3.1.4. Synthesis of Feroxyhyte (δ -FeOOH)

This protocol involves the rapid oxidation of a ferrous salt.

- A solution of a ferrous salt (e.g., FeCl_2) is rapidly oxidized using an oxidizing agent like H_2O_2 .
- The resulting precipitate is collected, washed, and dried. The synthesis can be performed using sonochemical methods to produce nanoparticles.[10]

3.1.5. Synthesis of 2-Line Ferrihydrite

This protocol is a common precipitation method.

- Dissolve 100 mmol of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ in 500 mL of ultrapure water.
- Rapidly add 350 mL of 1 M KOH to neutralize the solution and induce precipitation.
- The resulting precipitate is centrifuged and freeze-dried.

Characterization Methods

3.2.1. X-ray Diffraction (XRD)

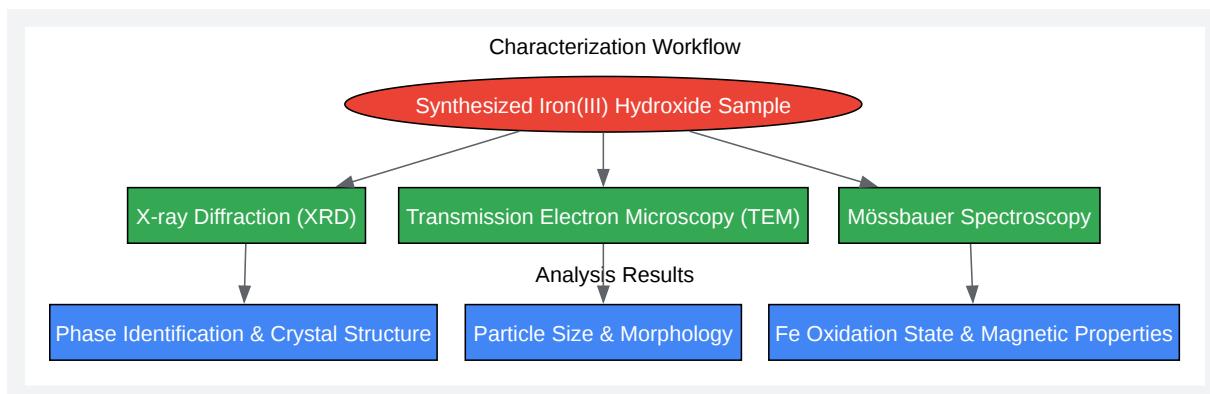
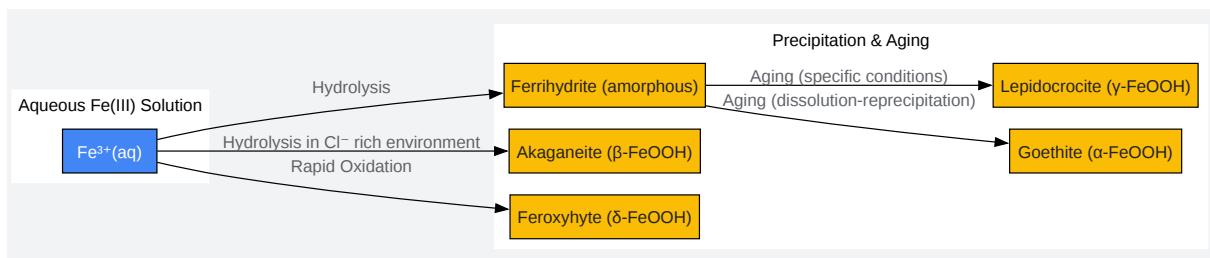
XRD is a primary technique for phase identification and structural analysis.

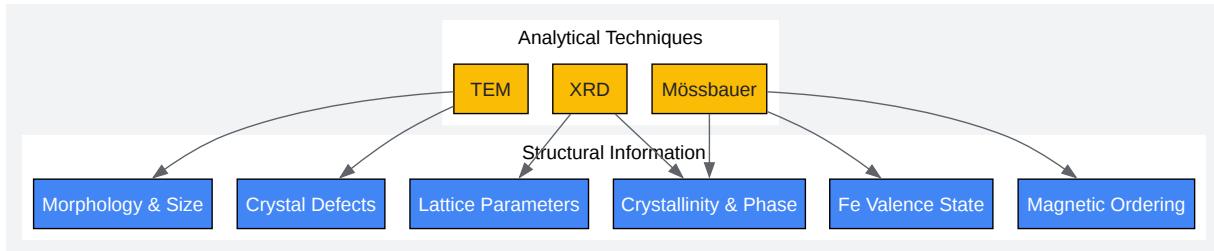
- Sample Preparation: The synthesized **iron(III) hydroxide** powder is gently ground to a fine powder and mounted on a sample holder.
- Data Acquisition: A powder X-ray diffractometer with $\text{Cu K}\alpha$ or $\text{Co K}\alpha$ radiation is used. For iron-containing materials, $\text{Co K}\alpha$ radiation is often preferred to reduce fluorescence.[\[16\]](#) Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.
- Data Analysis (Rietveld Refinement): The Rietveld method is a powerful tool for quantitative phase analysis and refinement of crystal structure parameters.[\[2\]](#) The process involves:
 - Phase Identification: The initial phases present in the sample are identified by comparing the experimental diffraction pattern to databases.
 - Model Building: A structural model for each identified phase is created, including space group, lattice parameters, and atomic positions.
 - Refinement: The structural and instrumental parameters are refined by minimizing the difference between the observed and calculated diffraction patterns. This iterative process yields precise lattice parameters, phase fractions, and microstructural information.

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of nanoparticle morphology, size, and crystallinity.

- Sample Preparation:
 - A dilute suspension of the nanoparticles is prepared in a suitable solvent (e.g., ethanol or water).
 - The suspension is sonicated to ensure good dispersion.
 - A small droplet of the suspension is drop-cast onto a carbon-coated TEM grid.[17][18]
 - The grid is allowed to dry completely before analysis.[17]
- Data Acquisition: The prepared grid is loaded into the TEM. Images are acquired at various magnifications to observe the overall morphology and individual particle details. Selected area electron diffraction (SAED) can be used to determine the crystal structure of individual nanoparticles.



3.2.3. Mössbauer Spectroscopy


Mössbauer spectroscopy is highly sensitive to the local chemical environment of iron atoms and is excellent for distinguishing between different iron oxide and oxyhydroxide phases, including their magnetic properties.[19][20]

- Sample Preparation: A powdered sample is uniformly spread in a sample holder. The optimal amount of sample depends on the iron concentration.[19]
- Data Acquisition: The sample is exposed to a γ -ray source (typically ^{57}Co), and the absorption spectrum is recorded as a function of the velocity of the source relative to the absorber. Spectra are often collected at room temperature and cryogenic temperatures (e.g., liquid nitrogen or helium temperatures) to probe magnetic ordering.
- Data Analysis: The resulting spectrum is fitted with a model consisting of singlets, doublets, and/or sextets. The hyperfine parameters extracted from the fit (isomer shift, quadrupole splitting, and hyperfine magnetic field) provide information on the oxidation state, coordination environment, and magnetic state of the iron atoms, allowing for the identification and quantification of the different iron phases present.[20]

Transformation Pathways and Relationships

The different phases of **iron(III) hydroxide** are often interrelated through transformation pathways, with amorphous ferrihydrite typically being a precursor to more crystalline phases like goethite and hematite.[11] The specific transformation pathway is influenced by factors such as pH, temperature, and the presence of other ions.[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. impactjournals.us [impactjournals.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. Evolution in the structure of akaganeite and hematite during hydrothermal growth: an in situ synchrotron X-ray diffraction analysis | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]
- 13. alain.manceau38.free.fr [alain.manceau38.free.fr]
- 14. researchgate.net [researchgate.net]
- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 16. m.youtube.com [m.youtube.com]
- 17. SEM of Iron Oxide Nanoparticles unitechlink.com
- 18. Mössbauer Spectroscopy serc.carleton.edu
- 19. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC pmc.ncbi.nlm.nih.gov
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [structural analysis of different iron(III) hydroxide phases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7824273#structural-analysis-of-different-iron-iii-hydroxide-phases>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com